![molecular formula C18H23N5O B2382148 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1795490-49-1](/img/structure/B2382148.png)
3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Therapeutic Agent for Leukemia
Imatinib, a compound structurally similar to “3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide”, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Inhibitor of PIP3/Akt PH Domain Binding
This compound can disrupt PIP3/Akt PH domain binding, which suppresses PI3K-PDK1-Akt-dependent phosphorylation . This property can be used to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .
Synthesis of New Amides
The compound can be used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment . This can be achieved by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl) .
Structural Studies
A series of structural studies have elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Conformation Analysis
The flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Interaction Analysis
Analysis of contributions of various types of intermolecular interactions to the molecular surface revealed that π…π stacking is more typical for the folded conformation of Imatinib , while the contribution of hydrophilic interactions does not affect molecular conformation .
Mechanism of Action
Target of Action
The primary target of this compound is the Abelson tyrosine kinase domain , which is characteristic for a specific gene . This domain plays a crucial role in the regulation of cell growth and survival, and its dysregulation is frequently observed in immune disease and cancer .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding disrupts the normal function of the kinase, leading to changes in the cell’s signaling pathways.
Biochemical Pathways
The compound’s interaction with the Abelson tyrosine kinase domain affects the PI3K-PDK1-Akt-dependent phosphorylation pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
It’s known that the compound is designed for more favorable solubility in vivo .
Result of Action
The compound’s action results in the suppression of the PI3K-PDK1-Akt-dependent phosphorylation pathway . This leads to a reduction in cell viability and induces apoptosis, particularly in PTEN-deficient U87MG glioblastoma cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH of the environment . .
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNSTDHMMSJFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.